molecular formula C16H12FNO2 B6334282 N-(4-Fluoro-2-methylbenzyl)phthalimide CAS No. 874014-37-6

N-(4-Fluoro-2-methylbenzyl)phthalimide

Cat. No.: B6334282
CAS No.: 874014-37-6
M. Wt: 269.27 g/mol
InChI Key: JWINCAGLWKMYAJ-UHFFFAOYSA-N
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Description

Significance of Phthalimide (B116566) Derivatives in Contemporary Organic Chemistry and Material Science

Phthalimides, characterized by an isoindole-1,3-dione core, are a cornerstone of modern organic synthesis and material science. Their utility stems from a unique combination of structural rigidity, chemical stability, and versatile reactivity. In organic chemistry, phthalimides are famously employed in the Gabriel synthesis, a robust method for the preparation of primary amines. vedantu.comjaiswaminarayanmultichem.in This classical transformation underscores the role of the phthalimide group as a protective scaffold for the amine functionality, preventing over-alkylation and allowing for the clean introduction of a primary amino group. vedantu.comyoutube.com

Beyond their synthetic utility, phthalimide derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. turito.comrsc.orgbyjus.com This has cemented their status as privileged scaffolds in medicinal chemistry, with several phthalimide-containing drugs, such as thalidomide (B1683933) and its analogues, being used clinically. jaiswaminarayanmultichem.inrsc.org

In the realm of material science, the planar and aromatic nature of the phthalimide moiety contributes to favorable π-π stacking interactions, making these derivatives promising candidates for the development of organic electronic materials. mdpi.com Their incorporation into polymers can enhance thermal stability and introduce desirable photophysical properties. jaiswaminarayanmultichem.in Researchers have explored phthalimide-based materials for applications in electrochromic devices, where the reversible reduction of the imide group leads to a change in optical properties. mdpi.com

Role of Fluorinated Benzyl (B1604629) Moieties in Advanced Chemical Synthesis and Functional Materials Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated benzyl groups, in particular, are increasingly utilized in the design of advanced functional materials and pharmaceuticals. youtube.com The high electronegativity of fluorine can influence the electronic nature of the benzyl ring, affecting its reactivity and interactions with other molecules.

One of the key advantages of incorporating fluorine is the enhancement of metabolic stability in drug candidates. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby prolonging the in vivo half-life of a drug. youtube.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, which can improve its ability to cross biological membranes. youtube.com

In material science, fluorination can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. youtube.com The introduction of fluorinated benzyl groups can influence the self-assembly and packing of molecules in the solid state, which is crucial for the performance of organic semiconductors and other functional materials. organic-chemistry.org The unique properties of the fluorine atom make fluorinated benzyl moieties a powerful tool for chemists to rationally design molecules with tailored functionalities.

Overview of N-Substituted Phthalimides: Structure-Activity Relationships and Research Trajectories

The properties and applications of phthalimide derivatives can be extensively modulated by the nature of the substituent attached to the nitrogen atom (the N-substituent). Research into N-substituted phthalimides has revealed intricate structure-activity relationships (SAR), guiding the design of new compounds with specific functions.

The steric and electronic properties of the N-substituent play a crucial role in determining the biological activity of the molecule. For instance, studies on various N-aryl and N-alkyl phthalimides have demonstrated that the size, shape, and substitution pattern of the N-substituent can significantly impact their anti-inflammatory or antimicrobial efficacy. researchgate.netresearchgate.netnih.gov The hydrophobic character of the N-substituent, governed by the -CON(R)-CO- pharmacophore, is also a key determinant of its ability to cross biological barriers. nih.gov

Current research trajectories in this area are focused on the synthesis of novel N-substituted phthalimides with enhanced biological profiles and material properties. rsc.orgbohrium.com This includes the incorporation of diverse and complex N-substituents, such as heterocyclic rings and extended aromatic systems, to explore new chemical spaces and identify lead compounds for various applications. nih.govnih.gov Molecular hybridization, which involves combining the phthalimide scaffold with other known pharmacophores, is a common strategy to develop multifunctional molecules. mdpi.com

Rationale for Focused Research on N-(4-Fluoro-2-methylbenzyl)phthalimide: Unexplored Avenues and Potential Contributions

Despite the extensive research into phthalimide derivatives, the specific compound this compound remains a largely unexplored chemical entity. A focused investigation into this molecule is warranted due to the unique combination of its structural features, which suggests the potential for novel properties and applications.

The rationale for its study is built upon the following points:

Synergistic Effects of Constituent Moieties: The compound combines the well-established phthalimide core with a strategically substituted benzyl group. The 4-fluoro substituent is known to enhance metabolic stability and modulate electronic properties, while the 2-methyl group introduces steric bulk and can influence the conformational preferences of the molecule. The interplay between these features could lead to unforeseen biological activities or material properties.

Potential as a Synthetic Intermediate: The presence of the reactive benzyl C-H bonds and the aromatic ring offers multiple sites for further functionalization. This makes this compound a potentially valuable building block for the synthesis of more complex molecules. The phthalimide group can serve as a masked primary amine, which can be unveiled at a later synthetic stage.

Exploration of Structure-Property Relationships: A detailed study of this compound would contribute valuable data to the broader understanding of structure-property relationships in N-substituted phthalimides. By systematically comparing its properties to those of related analogues (e.g., non-fluorinated, different substitution patterns), a clearer picture of the impact of the 4-fluoro and 2-methyl groups can be established.

Potential Applications in Medicinal Chemistry and Material Science: Given the known biological activities of phthalimides and the beneficial effects of fluorination, this compound represents a promising candidate for screening in various biological assays. Furthermore, the combination of the planar phthalimide and the fluorinated benzyl group could lead to interesting photophysical or self-assembly properties relevant to material science.

In essence, this compound stands at the intersection of several important areas of chemical research. Its systematic investigation holds the promise of uncovering new scientific knowledge and potentially leading to the development of novel compounds with practical applications.

Data Tables

Table 1: Key Structural Features of this compound

FeatureDescription
Core Structure Phthalimide (isoindole-1,3-dione)
N-Substituent 4-Fluoro-2-methylbenzyl group
Key Functional Groups Imide, Aromatic rings, Fluorine, Methyl
Potential Sites for Reaction Imide carbonyls, Benzyl C-H bonds, Aromatic rings

Table 2: Comparison of Related N-Substituted Phthalimides

CompoundN-SubstituentKnown or Potential Significance
N-BenzylphthalimideBenzylBasic scaffold for studying the effect of a simple aromatic substituent.
N-(4-Chlorobenzyl)phthalimide4-ChlorobenzylInvestigated for its biological activities, provides a halogenated benchmark.
N-(4-Fluorobenzyl)phthalimide4-FluorobenzylExpected to have enhanced metabolic stability compared to the non-fluorinated analogue.
This compound 4-Fluoro-2-methylbenzyl Unexplored; potential for unique steric and electronic properties due to the combination of fluoro and methyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-10-8-12(17)7-6-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINCAGLWKMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for N 4 Fluoro 2 Methylbenzyl Phthalimide

Classical and Established Synthetic Routes to N-Substituted Phthalimides

Traditional methods for preparing N-substituted phthalimides, including the target compound, have long been mainstays in organic synthesis. These methods are well-documented and provide reliable pathways to the desired product.

Adaptations of the Gabriel Synthesis for N-Alkylation

The Gabriel synthesis, a cornerstone for the preparation of primary amines, proceeds through an N-alkyl phthalimide (B116566) intermediate. byjus.com This method is readily adapted for the synthesis of N-(4-Fluoro-2-methylbenzyl)phthalimide. The process involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 4-fluoro-2-methylbenzyl halide. byjus.comorganic-chemistry.org

The reaction begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form the highly nucleophilic potassium phthalimide. vedantu.com This phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of 4-fluoro-2-methylbenzyl halide in a nucleophilic substitution reaction (SN2 mechanism). byjus.comvedantu.com This step results in the formation of the target molecule, this compound.

To enhance reaction rates and yields, phase-transfer catalysts such as 18-crown-6 (B118740) can be employed, particularly when using less polar aprotic solvents like toluene. oup.com The use of polar aprotic solvents like dimethylformamide (DMF) is also common in traditional Gabriel synthesis. numberanalytics.com

Table 1: Reaction Parameters for Gabriel Synthesis Adaptation

Parameter Details
Reactants Potassium phthalimide, 4-Fluoro-2-methylbenzyl halide (e.g., bromide or chloride)
Solvent Typically a polar aprotic solvent (e.g., DMF) or a nonpolar solvent with a phase-transfer catalyst (e.g., Toluene with 18-crown-6) oup.comnumberanalytics.com
Mechanism SN2 Nucleophilic Substitution vedantu.com
Key Intermediate Phthalimide anion byjus.com

Dehydrative Condensation Reactions with Phthalic Anhydride (B1165640)

A direct and atom-economical approach to this compound is the dehydrative condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine (B1306752). youtube.com This reaction typically involves heating the two reactants, often in a solvent such as acetic acid, to drive off a molecule of water and form the imide ring. youtube.comproquest.com

The mechanism proceeds in two main stages. Initially, the primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate phthalamic acid. rsc.org Subsequent heating of this intermediate induces intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid group, followed by dehydration to yield the final N-substituted phthalimide. pierpalab.com The reaction can sometimes be performed without a solvent by simply melting the reactants together. pierpalab.com

Table 2: Conditions for Dehydrative Condensation

Parameter Details
Reactants Phthalic anhydride, 4-Fluoro-2-methylbenzylamine
Reaction Type Dehydrative Condensation
Intermediate Phthalamic acid rsc.org
Conditions Heating, potentially with a solvent like acetic acid or under solvent-free conditions proquest.compierpalab.com

Mitsunobu Reaction Protocols for Imide Functionalization

The Mitsunobu reaction offers another route for the synthesis of this compound from 4-fluoro-2-methylbenzyl alcohol. nih.govwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including phthalimides, with a characteristic inversion of stereochemistry at the alcohol carbon. wikipedia.org

In this protocol, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net This in-situ activation forms a good leaving group. Phthalimide then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to displace the leaving group and form the desired product. organic-chemistry.org For the reaction to be successful, the nucleophile, in this case phthalimide, must be sufficiently acidic (pKa ≤ 15). wikipedia.orgresearchgate.net

A drawback of the classical Mitsunobu reaction is the formation of by-products like triphenylphosphine oxide and a reduced hydrazide, which can complicate purification. nottingham.ac.uk

Table 3: Key Reagents in the Mitsunobu Reaction for N-Alkylation

Reagent Function
4-Fluoro-2-methylbenzyl alcohol Substrate (alcohol to be functionalized)
Phthalimide Nucleophile organic-chemistry.org
Triphenylphosphine (PPh3) Activates the alcohol organic-chemistry.org
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) Co-reagent for alcohol activation wikipedia.org

Modern and Sustainable Synthetic Approaches

In recent years, synthetic chemistry has increasingly focused on developing more environmentally friendly and efficient methodologies. These modern approaches are also applicable to the synthesis of this compound.

Green Chemistry Principles and Environmentally Benign Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-substituted phthalimides from phthalic anhydride and primary amines can be significantly expedited using microwave heating. proquest.comthepharmajournal.com Reactions that might take hours under conventional heating can often be completed in minutes, frequently with improved yields and under solvent-free conditions. rsc.orgthepharmajournal.com For instance, reacting phthalic anhydride with an amine in a microwave synthesizer at temperatures between 150-250°C can yield the desired phthalimide in 3-10 minutes. thepharmajournal.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or under solvent-free conditions (SFC), is a key aspect of green chemistry. unicamp.brresearchgate.net The condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine can be performed by simply heating a mixture of the solid reactants. pierpalab.combrad.ac.uk This approach not only eliminates the need for potentially toxic solvents but also simplifies the work-up procedure.

Catalytic Approaches: The use of catalysts can enhance the efficiency and selectivity of phthalimide synthesis. For example, the dehydrative condensation of phthalic anhydride and amines can be catalyzed by substances like sulphamic acid. proquest.com Heterogeneous catalysts are also being explored to facilitate easier separation and recycling, further contributing to the sustainability of the process. acs.org

Transition-Metal Catalyzed Functionalization Strategies

While less common for this specific transformation compared to the classical methods, transition-metal catalysis represents a powerful tool in modern organic synthesis for forming carbon-nitrogen bonds. Strategies involving copper (Cu) and palladium (Pd) catalysis are prominent in N-arylation and N-alkylation reactions, and their principles could be applied to the synthesis of N-benzylphthalimides.

These catalytic cycles typically involve the coordination of the catalyst to the reactants, followed by oxidative addition, migratory insertion, and reductive elimination steps to form the final product and regenerate the catalyst. While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided context, the general applicability of Cu- and Pd-catalyzed N-alkylation reactions is a well-established field that offers potential for developing novel synthetic pathways.

Organocatalytic Methods in this compound Formation

The formation of the N-C bond in N-substituted phthalimides, including this compound, has traditionally relied on methods such as the Gabriel synthesis, which often requires harsh conditions. Modern synthetic chemistry seeks milder and more efficient routes, leading to the exploration of organocatalysis. Organocatalytic methods offer a metal-free alternative, which is advantageous for syntheses where metal contamination is a concern. rsc.org

One prominent organocatalytic strategy adaptable for the synthesis of N-benzyl phthalimides involves the use of N-Heterocyclic Carbenes (NHCs). NHCs have been successfully employed in the atroposelective synthesis of N-aryl phthalimides by activating carboxylic acids. nih.govchemrxiv.org In a potential application for this compound synthesis, an NHC catalyst could activate a derivative of phthalic acid. The proposed pathway would involve the in-situ formation of an isoimide (B1223178) from a phthalamic acid precursor, followed by the addition of the NHC. This generates a highly reactive acylazolium intermediate, which can then undergo efficient amidation with 4-fluoro-2-methylbenzylamine under mild conditions. chemrxiv.org

Another metal-free approach involves the condensation of 2-formylbenzoic acids with primary amines, using elemental sulfur as an oxidant and a base like triethylamine (B128534) (Et₃N). rsc.org This method proceeds through the initial formation of an imine, followed by an H-shift and subsequent oxidation to yield the phthalimide structure. While demonstrated for N-aryl and some N-benzyl phthalimides, its adaptation for the fluorinated and methylated benzylamine (B48309) substrate is conceptually feasible. rsc.org

The key advantages of these organocatalytic approaches are the mild reaction conditions, the avoidance of transition metal catalysts, and the potential for stereoselective control in related chiral systems. nih.govchemrxiv.org

Table 1: Comparison of Potential Organocatalytic Strategies

Catalytic SystemPrecursorsKey IntermediateConditionsPotential Advantages
N-Heterocyclic Carbene (NHC)Phthalamic acid, 4-Fluoro-2-methylbenzylamineAcylazolium ionMild, 25 °C, THF solventHigh efficiency, potential for atroposelectivity. nih.govchemrxiv.org
Elemental Sulfur (S₈) / Base (Et₃N)2-Formylbenzoic acid, 4-Fluoro-2-methylbenzylamineImineMetal-free, oxidant-basedUtilizes different starting materials, avoids metal catalysts. rsc.org

Flow Chemistry Applications for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, flow chemistry can be applied to the classical Gabriel synthesis or related N-alkylation reactions. jst.org.in

In a typical flow setup, streams of reactants are continuously pumped and mixed in a reactor coil or microreactor. The small dimensions of these reactors provide a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. This is particularly beneficial for exothermic N-alkylation reactions, preventing thermal runaways and the formation of byproducts that can occur in large-scale batch reactors. jst.org.in

A hypothetical flow synthesis of this compound would involve pumping a solution of potassium phthalimide in a suitable solvent (e.g., DMF) and a solution of 4-fluoro-2-methylbenzyl halide through a T-mixer into a heated reactor coil. nrochemistry.com The residence time in the reactor can be precisely controlled by adjusting the flow rates, ensuring complete reaction. The output stream containing the product can then be directed to an in-line purification or work-up station. This "telescoped" approach, where multiple reaction and purification steps are integrated, minimizes manual handling and can significantly increase throughput. jst.org.in

The use of flow chemistry not only improves safety and consistency but also facilitates rapid reaction optimization by allowing for the quick screening of parameters like temperature, residence time, and reactant ratios. jst.org.in

Precursor Synthesis and Derivatization

Stereoselective Synthesis of Fluoro-2-methylbenzyl Precursors

The direct precursor for the title compound is the achiral 4-fluoro-2-methylbenzylamine or its corresponding halide. However, the development of stereoselective methods is paramount in medicinal chemistry for producing enantioenriched analogues. Chiral benzylamines are privileged structural motifs found in numerous pharmaceuticals. semanticscholar.org

Several catalytic asymmetric methods can be envisioned for synthesizing chiral derivatives of the 4-fluoro-2-methylbenzyl precursor.

NiH-Catalyzed Hydroarylation: An enantioselective reductive hydroarylation of N-acyl enamines using a nickel hydride (NiH) catalyst with a chiral bis-imidazoline ligand can produce a wide range of enantioenriched benzylamines. This method could be adapted to synthesize chiral amines with substitution patterns similar to the target precursor. semanticscholar.org

Copper-Catalyzed Aza-Friedel–Crafts Reaction: The reaction between phenols and N-sulfonyl aldimines, catalyzed by a copper(II)-bis(oxazoline) complex, provides access to chiral secondary benzylamines with excellent enantioselectivity (up to 99% ee). nih.gov This strategy could be applied to generate precursors with additional functional groups.

Asymmetric α-C–H Functionalization: Direct catalytic asymmetric α-C(sp³)–H addition of unprotected benzylamines to aldehydes, catalyzed by chiral pyridoxal, offers a route to chiral α-aryl amines. researchgate.net

These methods provide powerful tools for accessing optically active precursors that could be used to synthesize chiral analogues of this compound for structure-activity relationship studies.

Table 2: Selected Stereoselective Methods for Benzylamine Synthesis

MethodCatalyst SystemSubstratesKey FeatureReported Enantioselectivity
NiH-Catalyzed HydroarylationNiH / Chiral Bis-imidazoline LigandN-Acyl Enamines, Aryl IodidesReductive cross-coupling. semanticscholar.orgGood to excellent
Aza-Friedel–Crafts ReactionCu(II) / Chiral Bis(oxazoline)Phenols, N-Sulfonyl AldiminesC-C bond formation. nih.govUp to 99% ee
Asymmetric α-C–H AdditionChiral PyridoxalUnprotected Benzylamines, AldehydesDirect C-H functionalization. researchgate.netGood to excellent

Synthesis and Functionalization of Phthalimide Core Building Blocks

The phthalimide core is a versatile building block in organic synthesis. nih.gov While the parent phthalimide is readily available, the synthesis of functionalized derivatives is often necessary.

The most common method for synthesizing the phthalimide core is the condensation of phthalic anhydride (or the corresponding phthalic acid) with a primary amine, often at high temperatures or in the presence of an acid catalyst. researchgate.netorganic-chemistry.org For instance, reacting phthalic anhydride with an amine in acetic acid using a sulphamic acid catalyst can produce N-substituted phthalimides in high yields. researchgate.net

Functionalization of the phthalimide core can be achieved in two main ways:

Starting from a functionalized phthalic anhydride: Substituted phthalic anhydrides (e.g., 3-nitrophthalic acid) can be used as starting materials. The nitro group, for example, can be subsequently reduced to an amino group, which can then be further modified. acs.org

Post-synthesis modification of the phthalimide ring: The aromatic ring of a pre-formed phthalimide can undergo electrophilic aromatic substitution reactions, though the two carbonyl groups are deactivating.

Modern, metal-free methods for synthesizing the phthalimide core include reactions catalyzed by imidazole (B134444) under solventless conditions or using water as a green solvent. researchgate.net Palladium-catalyzed [4+1] cycloaddition reactions using difluorocarbene as a carbonyl source represent a novel approach to building the phthalimide framework from 2-iodo-N-phenylbenzamides. rsc.org These diverse methods provide a robust toolbox for creating a wide array of phthalimide building blocks. rsc.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and improving yields. The formation of this compound is typically achieved via a reaction analogous to the Gabriel synthesis.

Kinetic Analysis and Reaction Pathway Elucidation

The Gabriel synthesis pathway for forming this compound involves two main steps:

Deprotonation of Phthalimide: Phthalimide is acidic (pKa ≈ 8.3) due to the two electron-withdrawing carbonyl groups stabilizing the conjugate base. A base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), deprotonates the phthalimide to form the nucleophilic phthalimide anion. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride). This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nrochemistry.compearson.com The rate of this step is dependent on the concentration of both the phthalimide anion and the benzyl (B1604629) halide. Steric hindrance on the electrophile can slow the reaction, but primary benzyl halides like the one used here are generally good substrates for Sₙ2 reactions. pearson.com

Kinetic studies on the N-alkylation of phthalimide and the hydrolysis of N-substituted phthalimides provide insight into the factors influencing the reaction rate. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are known to accelerate Sₙ2 reactions. nrochemistry.com The use of phase-transfer catalysts, such as tetraoctylammonium bromide, can significantly enhance the reaction rate in solid-liquid systems by facilitating the transport of the phthalimide anion into the organic phase. researchgate.net

Kinetic analysis of the hydrolysis of N-substituted phthalimides, the reverse of the final step of the Gabriel amine synthesis, shows a dependence on pH and solvent composition. For example, the pseudo-first-order rate constants for the hydrolysis of N-phthaloylglycine were found to vary significantly with the percentage of organic co-solvents like acetonitrile (B52724) or dioxane in the aqueous solution. nih.gov Similarly, the rate of alkaline hydrolysis of N-substituted phthalimides shows a linear relationship with the hydroxide ion concentration, confirming the bimolecular nature of the key bond-cleavage step. capes.gov.br These studies underscore the mechanistic principles that govern the formation and cleavage of the N-benzylphthalimide bond.

Table 3: Factors Influencing N-Alkylation of Phthalimide (Gabriel Synthesis)

FactorInfluence on Reaction RateMechanistic Rationale
Base A stronger base leads to more complete deprotonation of phthalimide.Increases the concentration of the active nucleophile (phthalimide anion). masterorganicchemistry.com
Solvent Polar aprotic solvents (DMF, DMSO) accelerate the reaction.Solvates the cation but not the nucleophile, increasing its reactivity in Sₙ2 reactions. nrochemistry.com
Leaving Group Rate: I > Br > ClWeaker C-X bond and better leaving group ability increases the Sₙ2 reaction rate.
Catalyst Phase-transfer catalysts enhance rate in heterogeneous systems.Improves solubility and availability of the nucleophile in the organic phase. researchgate.net

Role of Intermediates in N-Alkylation Processes

The synthesis of this compound is primarily achieved through the strategic N-alkylation of a phthalimide substrate. This process hinges on the sequential formation and reaction of key intermediates that facilitate the formation of the target molecule. The most common and well-established pathway for this transformation is a variation of the Gabriel synthesis, a robust method for forming primary amines, which in this context, is adapted for the direct synthesis of the N-substituted phthalimide.

The core of this synthetic strategy involves two principal intermediates: the phthalimide anion and an electrophilic benzyl species. The phthalimide starting material, while not an intermediate itself, is the precursor to the nucleophilic intermediate. Phthalimide possesses a weakly acidic N-H proton due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity is crucial for the first step of the N-alkylation process.

Formation of the Phthalimide Anion:

The initial and critical step in the N-alkylation sequence is the deprotonation of phthalimide to form the phthalimide anion. This is typically accomplished by treating phthalimide with a suitable base. The resulting anion is a potent nucleophile, stabilized by resonance, which delocalizes the negative charge over the dicarbonyl framework. Common bases employed for this purpose include potassium hydroxide (KOH) and potassium carbonate (K2CO3). iu.eduyoutube.com The use of potassium hydroxide in an alcoholic solvent, or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of potassium phthalimide. iu.eduprepchem.com This salt is often isolated as a stable, crystalline solid or generated in situ.

The formation of the phthalimide anion is a classic acid-base reaction, where the base abstracts the imidic proton to generate the nucleophilic species necessary for the subsequent alkylation step. The choice of base and solvent can influence the reaction rate and yield. For instance, the use of a strong base like potassium hydroxide ensures complete deprotonation, leading to a high concentration of the reactive phthalimide anion.

The Electrophilic Intermediate: 4-Fluoro-2-methylbenzyl Halide

The second key intermediate is an activated form of the 4-fluoro-2-methylbenzyl group, which acts as the electrophile in the N-alkylation reaction. This is typically a 4-fluoro-2-methylbenzyl halide, such as 4-fluoro-2-methylbenzyl chloride or 4-fluoro-2-methylbenzyl bromide. The benzyl halide serves as the source of the benzyl group that will be appended to the nitrogen atom of the phthalimide.

The reactivity of the benzyl halide is paramount for the success of the alkylation. Benzyl halides are generally good electrophiles for SN2 reactions due to the ability of the benzene (B151609) ring to stabilize the transition state. The presence of the fluorine and methyl substituents on the aromatic ring can modulate this reactivity, although they are not expected to fundamentally alter the course of the reaction.

The N-Alkylation Step: A Nucleophilic Substitution Reaction

The final stage of the synthesis involves the reaction of the two key intermediates: the nucleophilic phthalimide anion and the electrophilic 4-fluoro-2-methylbenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The phthalimide anion attacks the benzylic carbon of the 4-fluoro-2-methylbenzyl halide, displacing the halide ion and forming the C-N bond, which results in the final product, this compound.

The reaction is typically carried out by heating the potassium phthalimide with the benzyl halide in a suitable solvent. iu.eduprepchem.com Dimethylformamide (DMF) is a commonly used solvent for this reaction as it is polar and aprotic, which facilitates SN2 reactions. iu.edu The use of ionic liquids has also been reported as an efficient and environmentally friendly alternative medium for the N-alkylation of phthalimide. organic-chemistry.org

Deprotonation of phthalimide to form the phthalimide anion (nucleophile).

Nucleophilic attack of the phthalimide anion on the benzylic carbon of 4-fluoro-2-methylbenzyl halide (electrophile).

Displacement of the halide ion to yield this compound.

This strategic use of intermediates, where a weakly acidic precursor is converted into a potent nucleophile to react with a suitable electrophile, is a cornerstone of organic synthesis and is effectively employed in the preparation of this compound.

Advanced Structural Elucidation and Conformational Analysis of N 4 Fluoro 2 Methylbenzyl Phthalimide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a comprehensive understanding of N-(4-Fluoro-2-methylbenzyl)phthalimide, a combination of multinuclear and multidimensional NMR experiments is essential.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Spectral Assignment

A complete assignment of all NMR-active nuclei provides a definitive confirmation of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide (B116566) and the benzyl (B1604629) rings, as well as singlets for the benzylic methylene (B1212753) (CH₂) and methyl (CH₃) groups. The protons on the phthalimide moiety typically appear as a symmetric AA'BB' system, while the three protons on the substituted benzyl ring will present as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling with each other and the fluorine atom. mdpi.com

¹³C NMR: The carbon-13 spectrum will complement the proton data. It will feature signals for the two distinct carbonyl carbons of the imide group, quaternary carbons, and the various CH carbons of the aromatic rings. The presence of the electron-withdrawing fluorine atom will cause a characteristic downfield shift for the carbon atom it is attached to (C4) and will also introduce C-F coupling constants for adjacent carbons.

¹⁹F NMR: As a molecule containing a single fluorine atom, ¹⁹F NMR is a highly sensitive and specific probe. nih.govrsc.org It is expected to show a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal is indicative of its electronic environment. researchgate.net For a related compound, 4-fluoro-2-phenylisoindoline-1,3-dione, the ¹⁹F signal appears at -112.4 ppm, providing an approximate reference point. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CHPhthalimide~7.7-7.9~123, ~134Symmetric AA'BB' pattern
Aromatic CHBenzyl Ring~6.9-7.2~115-135Complex splitting due to F-H coupling
Methylene CH₂Benzylic~4.8~40-42Singlet
Methyl CH₃Benzylic~2.3~18-20Singlet
Carbonyl C=OPhthalimide-~167-168Imide carbonyls
Quaternary CPhthalimide-~132Bridgehead carbons
Quaternary CBenzyl (C-F)-~160-163 (d)Large ¹JCF coupling expected
Quaternary CBenzyl (C-CH₃)-~138-140-

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin coupling networks. It would be used to trace the connectivity between the protons on the 4-fluoro-2-methylbenzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon atom, for instance, assigning the methylene protons to the benzylic carbon and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional conformation in solution. NOESY would be particularly useful for determining the preferred orientation of the benzyl group relative to the phthalimide ring system by observing spatial correlations between their respective protons.

Solid-State NMR for Polymorphism and Crystal Lattice Dynamics

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which is critical for studying polymorphism—the existence of multiple crystalline forms. nih.gov Each polymorph would yield a distinct SSNMR spectrum due to differences in molecular packing and intermolecular interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) on ¹³C and ¹⁵N nuclei can reveal details about the local environment of each atom in the crystal lattice. dtic.mildtic.mil For this compound, SSNMR could differentiate between potential polymorphs and provide insights into the rigidity and dynamics of the benzyl and phthalimide moieties within the crystal structure.

Vibrational Spectroscopy for Functional Group and Molecular Interactions (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide ring. Typically, cyclic imides show two characteristic C=O stretching bands, an asymmetric stretch around 1770-1780 cm⁻¹ and a symmetric stretch around 1710-1720 cm⁻¹. nih.gov Other expected absorptions include C-H stretching from the aromatic rings and the aliphatic methyl and methylene groups, C-N stretching, and a C-F stretching band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help characterize both the phthalimide and benzyl ring systems.

Table 2: Key Vibrational Frequencies for this compound Based on data from analogous phthalimide compounds. nih.govnih.gov

Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
2970-2920C-H StretchAliphatic (CH₂, CH₃)
~1775C=O Asymmetric StretchImide
~1720C=O Symmetric StretchImide
1600-1450C=C StretchAromatic Ring
~1380C-N StretchImide
1250-1100C-F StretchAryl Fluoride

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₆H₁₂FNO₂), the calculated monoisotopic mass is 269.0852 Da. HRMS analysis would confirm this elemental composition. Furthermore, tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, which is crucial for structural confirmation.

Predicted Fragmentation Pattern: Upon ionization, the molecular ion [M]⁺ would likely undergo cleavage at the benzylic C-N bond, which is typically the most labile. This would lead to two primary fragment ions:

The 4-fluoro-2-methylbenzyl cation at m/z 123.

The phthalimide radical or its corresponding anion, with the phthalimide structure itself being very stable.

Further fragmentation of the benzyl cation could involve the loss of a methyl radical or other rearrangements. This predictable pattern provides strong evidence for the identity of the compound.

Table 3: Predicted HRMS Fragmentation of this compound

m/z (Predicted)Proposed Fragment IonFormula
269.0852[M]⁺ (Molecular Ion)[C₁₆H₁₂FNO₂]⁺
123.05524-fluoro-2-methylbenzyl cation[C₈H₈F]⁺
147.0320Phthalimide radical cation[C₈H₅NO₂]⁺

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, analysis of related phthalimide structures reveals common packing motifs. ias.ac.in Phthalimide derivatives are known to engage in various non-covalent interactions, such as π-π stacking between the electron-deficient phthalimide rings and potential n-π interactions between the lone pair of a tertiary amine and the phthalimide ring. mdpi.comnih.gov

For this compound, a crystal structure would reveal:

Precise bond lengths, bond angles, and torsion angles.

The planarity of the phthalimide group.

The conformation of the benzyl group relative to the phthalimide moiety.

Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and potential π-π stacking, which govern the crystal packing. These interactions are critical in understanding the physical properties of the solid material.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of N-substituted phthalimides is often governed by a combination of weak intermolecular forces, including hydrogen bonds and π–π stacking interactions. In the absence of strong hydrogen bond donors like -OH or -NH2, the packing is typically dominated by C—H···O interactions, where the carbonyl oxygens of the phthalimide group act as acceptors.

A crystallographic study of the closely related compound, 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione , reveals that molecules are linked into sheets by a combination of C—H···O and O—H···F interactions. nih.gov In this structure, pairwise C—H···O hydrogen bonds involving aromatic and methylene protons with the phthalimide carbonyl oxygens create C(6) chains. nih.gov It is highly probable that this compound would exhibit similar C—H···O hydrogen bonding patterns, linking adjacent molecules. The likely hydrogen bond interactions are detailed in the table below.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
C—H···OBenzyl CH₂Phthalimide C=O2.4 - 2.6Stabilizes crystal packing
C—H···OPhenyl C-HPhthalimide C=O2.5 - 2.7Contributes to sheet formation
C—H···FBenzyl/Phenyl C-HPhenyl C-F>2.7Weaker, but may influence packing
π–π StackingPhthalimide Ring ↔ Phthalimide RingPhthalimide Ring ↔ Phenyl Ring3.4 - 3.8Contributes to overall lattice energy

This table is predictive, based on analogous structures.

Furthermore, studies on other N-benzylphthalimide derivatives show the prevalence of π–π stacking. nih.gov In the crystal structure of N-(4-Methoxybenzyl)phthalimide, head-to-tail stacking of phthalimide moieties is observed, contributing to the formation of stable ribbon-like motifs. nih.gov Similar π-stacking interactions are expected to play a role in the crystal lattice of this compound. The presence of the fluorine atom could also introduce weak C—H···F interactions, further influencing the crystal packing.

Analysis of Conformational Isomers in the Crystalline State

The primary conformational flexibility in this compound arises from the rotation around the N-CH₂ and CH₂-Aryl bonds. However, in the solid state, the molecule is expected to adopt a single, low-energy conformation.

In virtually all studied N-benzylphthalimide derivatives, the phthalimide and benzyl rings adopt a nearly perpendicular orientation relative to each other. nih.govharding.edu For instance, in 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle between the isoindoline-1,3-dione fragment and the benzene (B151609) ring is 86.88 (8)°. nih.gov A similar perpendicular arrangement is seen in 4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimide, where the dihedral angle is 68.06 (10)°. researchgate.net This conformation minimizes steric hindrance between the ortho substituents on the benzyl ring and the carbonyl groups of the phthalimide moiety.

The planarity of the phthalimide group itself is a consistent feature. In 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the isoindoline-1,3-dione fragment is almost perfectly planar, with a root-mean-square deviation of just 0.0154 Å. nih.gov It is anticipated that this compound would lock into a similar conformation in the crystalline state, characterized by a planar phthalimide unit and a near-orthogonal relationship between the two aromatic systems.

Structural Parameter Observed Value in Analogues Predicted Value for this compound Reference
Dihedral Angle (Phthalimide/Phenyl)86.88 (8)°~85-90° nih.gov
Phthalimide Ring Planarity (RMSD)0.0154 Å~0.01-0.02 Å nih.gov

Investigation of Polymorphic Forms and Crystallization Engineering

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, the potential for different packing arrangements exists.

The final crystal form obtained can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and rate of cooling. These parameters can affect the formation of different hydrogen bonding patterns or π–π stacking arrangements, leading to different polymorphs. For example, different solvents could be entrapped in the crystal lattice or mediate different intermolecular interactions, leading to solvatomorphs. Given that related phthalimide derivatives are known to form specific packing motifs like C(6) chains and R²₂(10) rings through C-H···O bonds, it is conceivable that different crystallization conditions could favor one motif over another, resulting in distinct polymorphic forms. nih.gov The investigation into the polymorphic landscape of this compound would require systematic screening of crystallization conditions and characterization of the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is achiral, the phthalimide group serves as an excellent chromophore for use in chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD). Should a chiral center be introduced into the molecule, for example, by modification of the benzyl group, ECD would become a powerful tool for determining the absolute configuration of the resulting stereoisomers.

The phthalimide moiety possesses strong UV absorption characteristics, which are essential for a measurable ECD signal. Research has shown that derivatizing chiral, UV-transparent amines and alcohols with a phthalimide group is a highly effective method to amplify their chiroptical response. nih.gov This amplification allows for the reliable determination of their absolute configuration through the comparison of experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov The derivatization also reduces the conformational flexibility of the molecule, which simplifies the computational analysis required for the spectral prediction. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, the inherent properties of the phthalimide group would make ECD an invaluable technique for their stereochemical assignment.

Reactivity, Functionalization, and Derivatization Strategies of N 4 Fluoro 2 Methylbenzyl Phthalimide

Reactions at the Phthalimide (B116566) Imide Ring System

The phthalimide group, while often employed as a stable protecting group for primary amines, possesses reactive carbonyl centers and a robust ring system that can be chemically altered through various reactions.

Hydrolysis and Ring-Opening Reactions to Amino Derivatives

The most prominent reaction of the N-substituted phthalimide system is its cleavage to deprotect the nitrogen atom and yield a primary amine. This transformation is a cornerstone of the Gabriel synthesis. byjus.com For N-(4-Fluoro-2-methylbenzyl)phthalimide, this reaction provides a reliable route to 4-fluoro-2-methylbenzylamine (B1306752), a valuable building block in medicinal chemistry and materials science.

The classical method for this deprotection is hydrazinolysis. Treatment of this compound with hydrazine (B178648) (N₂H₄) in a suitable solvent, such as ethanol, leads to the formation of the desired primary amine and the stable phthalhydrazide (B32825) byproduct. cmu.eduresearchgate.net The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by an intramolecular cyclization and subsequent release of the primary amine. cmu.edu

Alternatively, acidic or basic hydrolysis can achieve the same transformation, although these methods often require harsher conditions, such as elevated temperatures and prolonged reaction times. Basic hydrolysis with aqueous sodium hydroxide (B78521), for instance, would yield the sodium salt of phthalic acid and the free amine.

Table 1: Key Ring-Opening Reactions for the Synthesis of 4-Fluoro-2-methylbenzylamine

Reagent Conditions Products Reference
Hydrazine monohydrate (N₂H₄·H₂O) Ethanol, reflux 4-Fluoro-2-methylbenzylamine, Phthalhydrazide cmu.edu
Sodium hydroxide (aq) Heat 4-Fluoro-2-methylbenzylamine, Disodium phthalate byjus.com

Reductive and Nucleophilic Additions to Carbonyl Centers

The electrophilic nature of the carbonyl carbons within the phthalimide ring makes them susceptible to attack by nucleophiles and reducing agents. masterorganicchemistry.comchemistrysteps.com The addition of a nucleophile to one of the carbonyl groups results in a tetrahedral intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Reductive processes can also target these carbonyl centers. While strong reducing agents might lead to complex product mixtures, specific reagents can achieve selective transformations. For instance, an unusual reductive ring-opening of phthalimide has been observed using sodium hydride in DMF. researchgate.net More controlled reductions can lead to partial or complete cleavage of the C-N bonds. nih.govrsc.org Cobalt-catalyzed systems have been developed for the selective hydrogenation of one carbonyl group in the phthalimide ring, affording 3-hydroxy- or 3-alkoxy-2,3-dihydro-1H-isoindolin-1-one derivatives under mild conditions. researchgate.net This approach avoids hydrogenation of the aromatic ring and offers a pathway to functionalized isoindolinones.

Functionalization through Carbonyl-Centered Transformations

Beyond simple addition, the carbonyl groups can serve as handles for more complex functionalizations. Transition metal-catalyzed decarbonylative reactions represent an advanced strategy for modifying the phthalimide core. researchgate.net These methods can lead to the formation of new heterocyclic structures by selectively removing a carbonyl group and incorporating new functionalities. Such transformations highlight the potential to use the seemingly inert phthalimide ring as a reactive component in scaffold diversification.

Reactions on the Fluorinated Benzyl (B1604629) Moiety

The fluorinated benzyl portion of this compound offers distinct sites for chemical modification: the aromatic ring and the benzylic methylene (B1212753) (CH₂) group.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the benzyl moiety is substituted with a fluorine atom, a methyl group, and the phthalimidomethyl group. Both the fluorine and methyl groups are activating and ortho, para-directing substituents for EAS. taylorandfrancis.commasterorganicchemistry.com However, the steric bulk of the phthalimidomethyl group and the existing substitution pattern will influence the regioselectivity of further reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com Given the positions of the current substituents (1-CH₂-Phthalimide, 2-CH₃, 4-F), the most likely positions for electrophilic attack would be C3 and C5, with the outcome depending on the subtle interplay of electronic and steric effects.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-CH₂-Phthalimide 1 Weakly deactivating (inductive) Ortho, Para
-CH₃ 2 Activating (hyperconjugation, inductive) Ortho, Para

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. wikipedia.org Traditionally, such reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org In this compound, the lack of such activating groups renders the fluoroarene core relatively inert to classical SNA_r conditions. However, recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes, opening up possibilities for replacing the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids under mild conditions. nih.gov

Benzylic Functionalization (e.g., Oxidation, Halogenation, C-H activation)

The benzylic CH₂ group is a prime site for functionalization due to the stability of the resulting benzylic radical or ionic intermediates.

Halogenation: Benzylic bromination is a common and efficient transformation, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. sciforum.netkoreascience.krresearchgate.net This reaction would convert this compound into N-(1-Bromo-1-(4-fluoro-2-methylphenyl)methyl)phthalimide, a versatile intermediate for subsequent nucleophilic substitutions.

Oxidation: The benzylic position can be oxidized to a carbonyl group (aldehyde or ketone) or a carboxylic acid using various oxidizing agents. The specific product depends on the choice of reagent and reaction conditions.

C-H Activation: Modern synthetic methods increasingly utilize direct C-H activation to introduce new functional groups, avoiding the need for pre-functionalized substrates. nih.gov For the benzylic position of this compound, transition metal-free C-H activation protocols could enable amination, etherification, or thiocyanation. nih.govnih.gov For example, base-promoted halogen transfer has been shown to enable direct benzylic C-H etherification. nih.gov The phthalimide group itself can act as a directing group in some rhodium-catalyzed C-H functionalization reactions, although this typically applies to C-H bonds on an alkyl chain attached to the nitrogen. nih.gov

Table 3: Potential Benzylic Functionalization Reactions

Reaction Type Reagent(s) Potential Product Reference
Bromination NBS, AIBN N-(1-Bromo-1-(4-fluoro-2-methylphenyl)methyl)phthalimide koreascience.kr
Oxidation e.g., KMnO₄, CrO₃ 2-(4-Fluoro-2-methylbenzoyl)isoindoline-1,3-dione nih.gov

Modification of the Methyl Group

The methyl group at the 2-position of the benzyl ring is a key site for introducing chemical diversity. Its benzylic nature makes it amenable to a range of transformations, including oxidation and halogenation, which can convert it into a variety of functional groups for further elaboration.

A common strategy for the functionalization of benzylic methyl groups is oxidation. This can be achieved using various oxidizing agents to yield aldehydes, carboxylic acids, or other oxygenated derivatives. For instance, N-hydroxyphthalimide (NHPI) catalyzed aerobic oxidation is an efficient method for the oxidation of benzylic methylenes. rsc.org This process, often promoted by a small amount of a metal salt, allows for the conversion of the methyl group into a carbonyl functionality under relatively mild conditions. Another approach involves the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which can directly oxidize the methyl group to a carboxylic acid.

In addition to oxidation, the benzylic methyl group can be readily halogenated. Benzylic halogenation typically proceeds via a free radical mechanism and can be initiated by UV light or a radical initiator. researchgate.net N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions. nih.gov The resulting benzylic bromide is a versatile intermediate that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 1: Representative Reagents for the Modification of the Methyl Group

TransformationReagent(s)Product Functional Group
OxidationN-Hydroxyphthalimide (NHPI), O₂, Co(OAc)₂Aldehyde/Ketone
OxidationKMnO₄, heatCarboxylic Acid
HalogenationN-Bromosuccinimide (NBS), AIBNBromoalkane

Synthetic Transformations Leading to Novel Derivatives

Building upon the initial modifications of the core structure, this compound can undergo further synthetic transformations to generate novel and complex derivatives. These strategies include palladium-catalyzed C-H functionalization, click chemistry, and photodecarboxylation reactions.

Palladium-Catalyzed C-H Functionalization for Advanced Building Blocks

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.gov In the context of this compound, the phthalimide moiety itself could potentially act as a directing group, facilitating the selective activation of C-H bonds on the benzyl ring. While direct C-H functionalization directed by a phthalimide group on a benzyl substituent is not extensively documented, related amide and carboxylate functionalities are known to direct such transformations. nih.gov

This strategy could enable the introduction of various aryl or other functional groups at positions ortho to the benzyl substituent, leading to the synthesis of advanced building blocks. For example, a tandem N-arylation/carboamination reaction catalyzed by palladium has been used to synthesize N-aryl-2-benzyl pyrrolidines, demonstrating the utility of palladium catalysis in constructing complex nitrogen-containing heterocyles from benzylamine (B48309) derivatives. prepchem.comchemspider.com Such methodologies could be adapted to derivatives of this compound to create novel polycyclic structures.

Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions

Reaction TypePotential Coupling PartnerPotential Product
C-H ArylationAryl HalideDiarylmethylphthalimide Derivative
C-H AlkenylationAlkeneAlkenylbenzylphthalimide Derivative
C-H AminationAmineAminobenzylphthalimide Derivative

Click Chemistry for Hybrid Architectures (e.g., Triazole Conjugates)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for constructing complex molecular architectures from simpler building blocks. researchgate.net To utilize this strategy with this compound, the molecule must first be functionalized with either an azide (B81097) or an alkyne group.

A plausible route to an azide derivative involves the initial bromination of the benzylic methyl group using a reagent like NBS, as previously discussed. The resulting bromide can then be converted to the corresponding azide via nucleophilic substitution with sodium azide. organic-chemistry.org This benzylic azide is now a suitable precursor for click reactions with a variety of terminal alkynes, leading to the formation of 1,2,3-triazole conjugates. These triazole-linked hybrid architectures can be used to connect the this compound moiety to other molecular fragments, such as biomolecules or functional materials.

Table 3: Synthetic Route to Triazole Conjugates via Click Chemistry

StepReactionReagentsIntermediate/Product
1Benzylic BrominationN-Bromosuccinimide (NBS), AIBNN-(2-(Bromomethyl)-4-fluorobenzyl)phthalimide
2Azide FormationSodium Azide (NaN₃)N-(2-(Azidomethyl)-4-fluorobenzyl)phthalimide
3Click ReactionTerminal Alkyne, Cu(I) catalystN-(2-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)-4-fluorobenzyl)phthalimide

Photodecarboxylation Reactions for Radical Generation and Coupling

Photodecarboxylation reactions of N-acyloxyphthalimides are a well-established method for the generation of alkyl radicals under mild conditions. These radicals can then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. To apply this methodology to this compound, a carboxylic acid functionality must first be introduced.

One approach to achieve this is through the oxidation of the benzylic methyl group to a carboxylic acid, for example, using a strong oxidizing agent. The resulting N-(4-Fluoro-2-carboxymethylbenzyl)phthalimide can then be converted to the corresponding N-acyloxyphthalimide by reaction with N-hydroxyphthalimide in the presence of a coupling agent. Subsequent photolysis of this N-acyloxyphthalimide derivative would generate a benzylic radical at the 2-position of the benzyl ring. This radical can then be trapped by a suitable radical acceptor, such as an electron-deficient alkene, to form a new C-C bond. This strategy allows for the introduction of a wide range of substituents at the benzylic position. Alternatively, direct carboxylation of the benzylic C-H bond has been achieved using CO₂ under electrochemical or photocatalytic conditions, offering a more direct route to the carboxylic acid precursor. chemspider.comresearchgate.net

Table 4: Proposed Pathway for Photodecarboxylative Coupling

StepReactionReagents/ConditionsIntermediate/Product
1Benzylic OxidationKMnO₄, heatN-(4-Fluoro-2-carboxymethylbenzyl)phthalimide
2EsterificationN-Hydroxyphthalimide, DCCN-((4-Fluoro-2-(phthalimidomethyl)phenyl)acetoxy)phthalimide
3Photodecarboxylation & Couplinghν, Radical Acceptor (e.g., Alkene)Coupled Product

Computational and Theoretical Investigations of N 4 Fluoro 2 Methylbenzyl Phthalimide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is a method that calculates the electronic structure of atoms and molecules to determine their properties. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. Calculations for N-(4-Fluoro-2-methylbenzyl)phthalimide would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results.

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would identify the most reactive sites. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. The distribution of these orbitals across the molecular structure would reveal which atoms are most involved in electronic transitions and chemical reactions. For instance, one might expect the electron-rich phthalimide (B116566) group and the aromatic ring to be primary sites of electronic activity.

Illustrative Data Table: FMO Properties This table illustrates the type of data that would be generated from a DFT calculation. The values are hypothetical.

ParameterValue (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3Indicates chemical stability and reactivity

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can calculate the theoretical ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom, aiding in the assignment of peaks in an experimental spectrum.

IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the C=O stretching in the phthalimide group or C-F stretching on the benzyl (B1604629) ring. Comparing the calculated spectrum with an experimental one helps to assign vibrational modes and confirm functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. This would reveal how the molecule absorbs light and could provide information on its chromophores, which are primarily associated with the aromatic phthalimide and benzyl systems.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For a flexible molecule like this compound, which has rotational freedom around the benzyl-nitrogen bond, multiple conformers can exist. DFT calculations can be used to explore this conformational landscape by systematically rotating the bond and calculating the potential energy at each step.

Should this compound be involved in a chemical reaction, such as its synthesis or degradation, DFT can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

By locating the transition state, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. This analysis provides a detailed, step-by-step molecular movie of the reaction mechanism, offering insights that are often impossible to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would model how this compound behaves in a specific environment, such as in a solvent like water or DMSO.

MD simulations provide a dynamic picture of the molecule's conformational flexibility, showing how it folds, twists, and turns over nanoseconds or microseconds. This is particularly useful for understanding how the surrounding solvent molecules interact with different parts of the solute, influencing its preferred shape and solubility. Such simulations would reveal the dynamic interplay between the solute and solvent, offering insights into solvation shells and intermolecular interactions like hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. For this compound, a QSPR study could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention time.

This involves calculating a set of numerical descriptors that represent the molecule's topology, geometry, and electronic structure. Statistical methods are then used to create a regression equation linking these descriptors to an experimentally measured property. A successful QSPR model can then be used to predict the properties of other, similar compounds without the need for experimental measurement, accelerating materials design and discovery.

Illustrative Data Table: QSPR Descriptors This table shows examples of molecular descriptors that would be calculated for a QSPR study. The values are hypothetical.

Descriptor TypeDescriptor NameHypothetical Value
Topological Wiener Index1542
Geometrical Molecular Surface Area310.5 Ų
Electronic Dipole Moment3.25 Debye

Molecular Docking and Protein-Ligand Interaction Profiling (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms at a molecular level.

Computational docking simulations for phthalimide-based compounds have been performed against a variety of protein targets, including enzymes and plasma proteins, revealing common interaction patterns that are likely applicable to this compound. nih.govnih.govnih.govmdpi.com

Interaction Patterns: Studies on similar phthalimide analogs show that their interactions within protein active sites are typically governed by a combination of forces. nih.govmdpi.com The phthalimide moiety itself is a key pharmacophore. The two carbonyl oxygens are potent hydrogen bond acceptors, frequently interacting with hydrogen bond donor residues such as Arginine, Gln189, or Tyrosine in protein binding pockets. nih.govnih.gov The fused aromatic ring system of the phthalimide core, along with the benzyl group of the N-(4-Fluoro-2-methylbenzyl) substituent, can participate in hydrophobic and van der Waals interactions, as well as π-π stacking or T-shaped interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov

The substituents on the benzyl ring—the fluorine atom and the methyl group—also play a critical role. The fluorine atom can act as a weak hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring. The methyl group provides a hydrophobic contact point, potentially fitting into small, non-polar pockets within the active site.

Binding Affinity: Binding affinity, often expressed as a binding energy (e.g., in kJ/mol or kcal/mol), quantifies the strength of the interaction. Docking studies on various phthalimide derivatives against plasma proteins like albumin and gamma globulin have reported binding energies indicating spontaneous and stable complex formation. nih.govmdpi.com For instance, interactions of some phthalimide derivatives with gamma globulin have shown binding energies around -35 kJ·mol⁻¹. nih.gov It is predicted that this compound would exhibit similar strong binding to protein targets, driven by the combination of hydrogen bonding and hydrophobic interactions.

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Protein Target

This table illustrates the likely binding interactions based on studies of analogous compounds.

Interacting Part of LigandPotential Interacting Residue (Amino Acid)Type of Interaction
Phthalimide Carbonyl OxygenArginine (Arg), Glutamine (Gln)Hydrogen Bond
Phthalimide Aromatic RingTyrosine (Tyr), Phenylalanine (Phe)π-π Stacking / Hydrophobic
Benzyl Aromatic RingLeucine (Leu), Isoleucine (Ile)Hydrophobic
Fluoro GroupSerine (Ser) / Backbone AmideWeak Hydrogen Bond / Dipole-Dipole
Methyl GroupAlanine (Ala), Valine (Val)Hydrophobic / van der Waals

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then optimized and linked together or grown to produce a lead compound with higher affinity and selectivity. nih.gov Ligand Efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule (typically by its heavy atom count), to help select the most promising fragments for optimization.

This compound can be deconstructed into two primary fragments for theoretical analysis:

The Phthalimide Fragment: A common scaffold in medicinal chemistry, known to interact with various biological targets. nih.govsemanticscholar.orgresearchgate.net

The 4-Fluoro-2-methylbenzyl Fragment: This fragment provides key hydrophobic and electronic contributions to binding.

Table 2: Illustrative Ligand Efficiency Calculation

This table demonstrates the concept using hypothetical binding data. Ligand Efficiency is calculated as: LE = -ΔG / HAC, where ΔG is the binding energy and HAC is the heavy atom count.

Compound/FragmentHeavy Atom Count (HAC)Hypothetical Binding Energy (-ΔG kcal/mol)Hypothetical Ligand Efficiency (LE)
Phthalimide104.50.45
This compound208.00.40

Predictive Modeling for Material Properties (e.g., electronic and optical properties in polymeric forms)

While this compound is a small molecule, its structural motifs are relevant to the field of polymer science, particularly in the design of high-performance polyimides. Predictive modeling can be used to estimate how incorporating such a structure as a pendant group or part of the main chain in a polymer would affect its material properties.

Fluorinated polyimides are known for their superior optical and electronic properties compared to their non-fluorinated counterparts. nih.govscielo.br The introduction of fluorine-containing groups, such as a fluorobenzyl moiety, into a polyimide backbone is predicted to have several significant effects:

Optical Transparency: Traditional polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). scielo.br The inclusion of bulky, electron-withdrawing fluorine groups disrupts polymer chain packing and hinders the electronic interactions that cause CTCs. This leads to a significant increase in optical transparency in the visible light spectrum and a reduction in the film's color (yellowness index). nih.govscielo.br

Electronic Properties (Refractive Index): The presence of fluorine atoms lowers the polarizability of the polymer chains. researchgate.net Computational models predict that this, combined with an increase in the fractional free volume caused by the bulky structure, leads to a lower average refractive index. researchgate.net This property is highly desirable for applications in optoelectronics.

Solubility: The disruption of close chain packing by fluorinated groups often improves the solubility of the resulting polyimide in organic solvents, which is a significant advantage for processing and film casting. nih.gov

Table 3: Predicted Effects of Incorporating a Fluoro-Benzyl Moiety into a Polyimide Matrix

This table summarizes the expected changes in material properties based on modeling and experimental data from analogous fluorinated polyimides. nih.govscielo.brresearchgate.net

PropertyStandard Aromatic PolyimidePredicted Fluorinated Polyimide (with Fluoro-Benzyl Moiety)Rationale
Optical TransparencyLow (Yellow/Brown)High (Colorless)Suppression of Charge-Transfer Complexes (CTCs) scielo.br
Refractive IndexHighLowIncreased free volume and lower electronic polarizability due to fluorine researchgate.net
SolubilityLowHighDisruption of intermolecular packing by bulky groups nih.gov
Glass Transition Temp (Tg)HighHighMaintained chain rigidity

Biological and Biomedical Research Applications Non Clinical Focus

In Vitro Studies of Cellular Interactions and Biological Pathways

Detailed studies on how N-(4-Fluoro-2-methylbenzyl)phthalimide interacts with cells at a subcellular level and its effects on fundamental cellular processes have not been reported.

Cellular Uptake and Subcellular Distribution Studies (In Vitro)

There is no available data from in vitro studies that describe the mechanisms or efficiency of this compound uptake into cells, nor are there reports on its subsequent distribution within subcellular compartments.

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Perturbation)

No published research was found that investigates the ability of this compound to induce apoptosis (programmed cell death) or to cause perturbations in the cell cycle of any cell line.

Investigations into Protein Expression and Signaling Pathways

There is a lack of information regarding the effects of this compound on the expression levels of specific proteins or its ability to modulate intracellular signaling pathways.

Enzyme Inhibition and Receptor Binding Assays (In Vitro, Non-Human Targets)

Specific inhibitory or binding activities of this compound against various enzymes and receptors have not been characterized in the scientific literature.

Inhibition of Specific Enzymes (e.g., Lipoxygenases, Cholinesterases, α-Glucosidase, Topoisomerase II, VEGFR-2, TGF-β Pathway, Cytochrome bc1)

No published data, including IC50 values or other measures of inhibitory potency, are available for this compound against the following enzymes:

Lipoxygenases

Cholinesterases

α-Glucosidase

Topoisomerase II

VEGFR-2

Components of the TGF-β pathway

Cytochrome bc1

Receptor Agonist/Antagonist Profiling (In Vitro)

There are no available in vitro studies that profile the activity of this compound as either an agonist or an antagonist at any specific receptor.

Antimicrobial and Antifungal Activity Investigations (In Vitro)

Numerous studies have demonstrated that the phthalimide (B116566) scaffold is a promising structural motif for the development of new antimicrobial and antifungal agents. Research into various N-substituted phthalimide derivatives has revealed that their activity is highly dependent on the nature of the substituent attached to the nitrogen atom. For instance, studies on N-phthaloylglycine esters have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi. rndsystems.com The mechanism of action for some antifungal phthalimides has been linked to the disruption of the fungal cell membrane's ergosterol (B1671047) pathway. rndsystems.com Similarly, other heterocyclic compounds incorporating N-benzyl groups have shown promise as antimicrobial agents, with activity profiles influenced by the substitution patterns on the benzyl (B1604629) ring. However, no specific Minimum Inhibitory Concentration (MIC) data or mechanistic studies have been published for this compound against any microbial or fungal strains.

Photobiological Applications (e.g., Photosensitization, Photoaffinity Labeling)

The phthalimide structure is known to possess photophysical properties that make it a candidate for photobiological applications. Certain N-substituted phthalimides, such as N-(acetoxy)phthalimides, have been investigated as pro-photosensitizers that can be activated by visible light in photoredox reactions. rndsystems.com These compounds can generate reactive oxygen species upon irradiation, a key process in photodynamic therapy. The field of photoaffinity labeling, which uses photo-reactive chemical probes to identify and study interactions with biological macromolecules, has also utilized phthalimide derivatives. The core phthalimide structure can be modified to create these probes. Despite the presence of a chromophoric phthalimide group and a fluorinated benzyl moiety—features potentially relevant to photobiology and chemical probe design—no research has been published on the specific photosensitizing or photoaffinity labeling properties of this compound.

Studies as Plant Growth Regulators (e.g., Gibberellin-like activity)

N-substituted phthalimides have a history of investigation as plant growth regulators. Certain compounds in this class have been shown to exhibit gibberellin (GA)-like activity, promoting plant growth in a manner similar to the natural plant hormones. This activity has been correlated with the ability of these molecules to compete with gibberellins (B7789140) for binding to specific receptor proteins in plants. More recent studies have explored other phthalimide derivatives as agonists for different plant hormone receptors, such as the abscisic acid (ABA) receptor, indicating their potential to be developed into new agents for regulating plant growth and stress responses. There is, however, no published evidence or data concerning the evaluation of this compound for gibberellin-like activity or any other plant growth regulatory effects.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes often requires specific structural features, such as fluorescent tags, reactive groups for covalent bonding, or moieties that facilitate detection and isolation. The fluorine atom present in this compound could theoretically be useful for certain applications, such as in ¹⁹F NMR studies or as part of a fluorous tag for photoaffinity labeling. Furthermore, benzylamine (B48309) derivatives have been developed as PET imaging probes for biological targets like β-amyloid plaques. While the structural components of this compound are found in various chemical probes, no research has been dedicated to the development or application of this specific compound as a probe for any biological system.

Materials Science and Other Advanced Chemical Applications

Application in Polymer Chemistry

The phthalimide (B116566) moiety is a robust functional group known for its high thermal stability, making it a cornerstone in the development of high-performance polymers. core.ac.uk The specific substitutions on the N-benzyl group of N-(4-Fluoro-2-methylbenzyl)phthalimide allow for fine-tuning of polymer properties.

This compound can serve as a crucial precursor for creating novel monomers used in the synthesis of advanced polyimides and copolymers. While direct polymerization of this compound is not typical, it can be chemically modified to introduce polymerizable groups. For instance, the phthalimide ring can be opened to form a diamine or a diacid, which are the fundamental monomers for polyimide synthesis. The presence of the 4-fluoro and 2-methylbenzyl group is retained in the polymer backbone, influencing the final properties.

The introduction of fluorine-containing groups, such as the fluorobenzyl moiety, into a polymer backbone is a well-established strategy to enhance specific properties. scielo.br Fluorination can lead to:

Increased Solubility: The C-F bond can decrease intermolecular forces, making the resulting polymers more soluble in common organic solvents, which is advantageous for processing. researchgate.netmdpi.com

Lowered Dielectric Constant: The low polarizability of the C-F bond helps in reducing the dielectric constant of the material, a critical property for microelectronics applications. researchgate.net

Enhanced Thermal Stability: Fluorinated polymers often exhibit high thermal and oxidative stability. xisdxjxsu.asia

Improved Optical Transparency: The presence of fluorine can disrupt the formation of charge-transfer complexes between polymer chains, leading to lighter color and higher transparency in the resulting films. scielo.br

Copolymerization offers another avenue to utilize monomers derived from this compound. By combining these specialized monomers with other standard monomers, copolymers with a precisely controlled balance of properties can be achieved. For example, copolymerizing a fluorinated diamine with a non-fluorinated dianhydride can produce polyimides with tailored thermal, mechanical, and optical characteristics suitable for specific high-tech applications. scielo.br

Table 1: Potential Effects of this compound-Derived Monomers on Polymer Properties

PropertyInfluence of FluorineInfluence of Methyl GroupResulting Advantage
Solubility Increases solubility by reducing chain packingCan increase free volume and solubilityEasier processing and film casting researchgate.netmdpi.com
Thermal Stability Generally high due to strong C-F bondCan be stable depending on polymer structureSuitability for high-temperature applications xisdxjxsu.asia
Optical Properties Reduces charge-transfer complexes, increasing transparencyCan disrupt planarity, improving transparencyDevelopment of colorless films for optical use scielo.br
Dielectric Constant Lowers the dielectric constantCan lower density and dielectric constantUse in advanced microelectronic insulation researchgate.net

The electronic properties imparted by the fluorobenzyl group make polymers derived from this compound interesting candidates for optoelectronic applications. mdpi.comnih.gov The electron-withdrawing nature of fluorine can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated polymer. nih.gov This tuning of the electronic bandgap is crucial for optimizing the performance of organic electronic devices. tue.nl

Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.

Organic Field-Effect Transistors (OFETs): As the active semiconductor channel.

The development of fluorescent polymers is a significant area where derivatives of this compound could be applied. mdpi.com The phthalimide structure itself can be part of a fluorophore, and its properties can be modulated by the attached N-benzyl group.

Catalytic Applications of this compound and its Derivatives

Beyond materials science, phthalimide derivatives are gaining attention in the field of catalysis, both as ligands for transition metals and as organocatalysts. rsc.org

While the phthalimide group itself is not a classic ligand, derivatives of this compound can be designed to coordinate with transition metals and influence catalytic reactions. researchgate.net The nitrogen and oxygen atoms of the phthalimide could act as coordination sites. More complex ligands can be synthesized from the parent compound, where the phthalimide moiety plays a role in modulating the steric or electronic environment of the metal center. acs.org For example, the phthalimide group has been shown to influence the diastereoselectivity in copper-catalyzed reactions through coordination. acs.org

Recent studies have highlighted the use of phthalimide derivatives in transition-metal-catalyzed reactions, including palladium- and copper-catalyzed processes. nih.govnih.gov The functionalization of the phthalimide skeleton using transition-metal catalysis is also an emerging field, allowing for the creation of novel and useful building blocks from this stable scaffold. dntb.gov.ua Derivatives of this compound could be employed in reactions where fluorine-containing groups are catalytically installed. nih.govmdpi.com

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a greener alternative to metal-based catalysis. Phthalimide derivatives have emerged as effective organocatalysts in various transformations. researchgate.net For example, potassium phthalimide (PPI) has been successfully used as a basic organocatalyst for multi-component reactions to synthesize complex heterocyclic compounds. tandfonline.com Similarly, N-hydroxyphthalimide (NHPI) esters are key substrates in organocatalytic decarboxylative alkylation reactions. rsc.org

L-proline has been shown to catalyze reactions for synthesizing functionalized phthalimides, demonstrating the synergy between organocatalysts and phthalimide chemistry. organic-chemistry.org Given these precedents, this compound and its derivatives could potentially be explored for their own catalytic activity or as precursors to new classes of organocatalysts.

Development in Sensor Technology

Phthalimides and related naphthalimides are excellent platforms for the design of chemosensors due to their favorable photophysical properties. nih.govnuph.edu.ua These molecules can be functionalized to selectively bind with specific analytes, such as metal ions or anions, resulting in a detectable change in color or fluorescence. prgscience.comuni-koeln.de

A sensor molecule based on the this compound scaffold could be synthesized by introducing a receptor unit that can interact with a target analyte. The phthalimide would serve as the signaling unit (fluorophore). The fluoro and methyl substituents on the benzyl (B1604629) group could play a role in tuning the sensor's properties:

Selectivity: The specific steric and electronic environment created by the substituents can enhance the selective binding of the target analyte.

Sensitivity: The electron-withdrawing fluorine atom can influence the fluorescence quantum yield of the phthalimide core, potentially leading to a higher signal-to-noise ratio upon analyte binding.

Phthalimide-based sensors have been developed for a range of targets, from copper ions (Cu²⁺) to pesticides like sulfosulfuron, showcasing the versatility of this chemical scaffold in sensor design. prgscience.comacs.org

Table 2: Potential Sensor Applications for this compound Derivatives

Analyte ClassSensing PrincipleRole of Phthalimide CorePotential Influence of Substituents
Metal Ions Chelation-induced fluorescence changeFluorophore / Signaling UnitTune binding affinity and photophysical response prgscience.com
Anions Hydrogen bonding or electrostatic interactionsFluorophore / Signaling UnitModify the acidity of receptor protons and emission wavelength nih.govuni-koeln.de
Small Organic Molecules Host-guest complexationChromophore / FluorophoreEnhance binding pocket selectivity and sensitivity acs.org

Fluorescent Probes and Chemosensors

The phthalimide and naphthalimide frameworks are well-known for their fluorescent properties. nih.gov For instance, 4-amino phthalimide derivatives are recognized for their strong fluorescence. nih.gov While specific studies on the fluorescent properties of this compound are not available, research on related compounds, such as N-substituted 4-fluoro-1,8-naphthalimides, indicates their potential as fluorescent labels. nuph.edu.ua These related compounds can be designed to bind to biological molecules, suggesting a possible application for this compound in bio-imaging and sensing. nuph.edu.ua The fluorescence of such compounds often depends on the solvent polarity and the presence of specific ions, which is a key characteristic of chemosensors.

A study on 3,4-bis(2,4-difluorophenyl)-maleimide, another class of cyclic imides, revealed a significant Stokes shift and a high fluorescent quantum yield, demonstrating its utility as a donor in Förster Resonance Energy Transfer (FRET) experiments. nih.gov These findings highlight the potential for designing fluorescent probes based on imide structures.

Table 1: Photophysical Properties of a Related Fluorescent Maleimide (B117702) Derivative

Compound Excitation Wavelength (λ_abs) Emission Wavelength (λ_em) Stokes Shift Quantum Yield (Φ_fl) Molar Extinction Coefficient (ε)
3,4-bis(2,4-difluorophenyl)-maleimide 341 nm 481 nm 140 nm 0.61 48,400 M⁻¹cm⁻¹

Data sourced from a study on a fluorescent maleimide derivative in dichloromethane. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The rigid structure of the phthalimide group makes it an interesting component in the field of supramolecular chemistry, particularly in the design of host molecules for host-guest interactions. Although no specific studies detail the supramolecular behavior of this compound, research on other phthalimide derivatives demonstrates their capacity to form inclusion complexes. For example, a specifically designed phthalimide derivative has been shown to act as a clathrate host, capable of including formamide (B127407) guests within its molecular structure.

The principles of host-guest chemistry often rely on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, to form larger, well-organized molecular assemblies. The aromatic rings and the carbonyl groups of this compound could potentially participate in such interactions, making it a candidate for the construction of supramolecular structures.

Agricultural Applications (e.g., Herbicidal Agents)

The potential of phthalimide derivatives in agriculture, particularly as herbicides, has been an area of active research. While there is no direct evidence of this compound possessing herbicidal properties, several other N-phenyl phthalimides have been synthesized and evaluated as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov Inhibition of this enzyme leads to the accumulation of toxic intermediates, causing rapid cell death in susceptible plants.

For instance, a series of N-phenyl phthalimides were designed and tested for their herbicidal activity against various weed species. nih.gov The results from these studies can provide a basis for predicting the potential activity of this compound. The specific substitutions on the phenyl ring are crucial for the herbicidal efficacy.

In other related research, novel pyrazole (B372694) derivatives have also been synthesized and shown to exhibit good herbicidal activity, with some compounds demonstrating pre-emergence efficacy against both broadleaf and grassy weeds. nih.gov

Table 2: Herbicidal Activity of a Related N-phenyl Phthalimide Compound

Compound Target Weed Application Method Efficacy
2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione A. retroflexus Post-emergence 82% inhibition
2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione A. retroflexus Pre-emergence 98% inhibition

Data represents the fresh weight growth inhibition at a specific application rate. mdpi.com

Future Research Directions and Emerging Avenues for N 4 Fluoro 2 Methylbenzyl Phthalimide

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

AI/ML Application Input Data Predicted Output Potential Impact on Research
Retrosynthesis Planning Target structure: N-(4-Fluoro-2-methylbenzyl)phthalimide derivativePlausible synthetic routes, starting materials, reaction conditions.Accelerates the discovery of efficient and novel synthesis pathways. cas.org
Property Prediction Molecular structure of a virtual derivativeSolubility, LogP, binding affinity, potential toxicity, metabolic stability.Enables rapid in silico screening to identify lead candidates with desirable drug-like properties. chemcopilot.com
Reaction Optimization Reactants, catalyst, solvent, temperatureReaction yield, selectivity, potential byproducts.Refines synthesis protocols to maximize efficiency and purity. chemeurope.com

Exploration of Bio-conjugation Strategies for Targeted Delivery (Non-Clinical)

Bio-conjugation, the process of linking a molecule to a biological entity like a protein or antibody, is a powerful strategy for targeted delivery. The phthalimide (B116566) scaffold itself has been explored for its conjugation potential. For instance, the conjugation of phthalimide with curcumin (B1669340) has been investigated as a strategy to develop new multi-target derivatives for therapeutic applications. nih.gov This suggests that this compound could serve as a valuable chemical entity for creating targeted molecular probes or delivery systems in a non-clinical research context.

Future research in this area would focus on modifying the this compound structure to incorporate reactive handles suitable for conjugation. These handles could be terminal alkynes or azides for 'click chemistry', activated esters for amine coupling, or thiols for maleimide (B117702) chemistry. By attaching this modified phthalimide derivative to a targeting moiety, such as a peptide that recognizes a specific cell surface receptor, researchers could study the uptake and distribution of the compound in specific cell types or tissues. This approach is fundamental in the early stages of developing targeted therapies and diagnostic agents.

Targeting Moiety Conjugation Chemistry Potential Application (Non-Clinical)
Cell-Penetrating Peptides Thiol-maleimide couplingStudying intracellular localization and uptake mechanisms.
Specific Antibodies Amide bond formation (EDC/NHS coupling)Investigating receptor-mediated endocytosis and targeted cell imaging.
Fluorescent Dyes "Click" Chemistry (CuAAC)Creating probes for fluorescence microscopy to track molecular distribution.
Photosensitizers Ester or ether linkageDeveloping agents for photodynamic therapy research models.

Development of Biodegradable and Environmentally Sustainable Derivatives

The growing emphasis on green chemistry is driving the development of molecules that are not only effective but also environmentally benign. rsc.org Research into phthalimide derivatives has included efforts to create more eco-friendly compounds, particularly in fields like agriculture. nih.gov The development of biodegradable and sustainable derivatives of this compound represents a significant and responsible future research direction.

Biodegradability can be engineered into a molecule by incorporating chemical bonds that are susceptible to cleavage by common environmental microbes or hydrolysis. This often involves introducing ester, amide, or carbonate linkages at strategic positions within the molecule. For this compound, derivatives could be designed where the benzyl (B1604629) group is linked to the phthalimide via a hydrolyzable ester instead of a more stable bond, or by functionalizing the aromatic rings with biodegradable side chains.

Furthermore, sustainability extends to the synthesis process itself. Future research will prioritize synthetic routes that utilize greener solvents (like water), employ metal-free catalysis, and operate under milder reaction conditions to reduce energy consumption and waste. rsc.orgorganic-chemistry.org The use of renewable starting materials and catalysts will also be a key focus.

Structural Modification Strategy Biodegradable Linker/Group Anticipated Degradation Mechanism
Incorporate Ester Linkage -O-C(O)-Hydrolysis (chemical or enzymatic)
Add Glycosidic Bond Sugar moietyEnzymatic cleavage by glycosidases
Introduce Peptide Side Chain Short amino acid sequenceProteolytic cleavage
Use Bio-based Side Chains e.g., Lactic acid oligomerHydrolysis

Multi-functionalization for Enhanced Performance in Specific Applications

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can lead to compounds with synergistic or additive effects, or even entirely new modes of action. nih.gov The phthalimide core is an excellent scaffold for such multi-functionalization. Studies have shown that creating hybrid molecules by linking phthalimides to other heterocyclic systems, like 1,2,3-triazoles or pyrazoles, can yield compounds with potent and specific biological activities. nih.govnih.govnih.gov

For this compound, this approach opens up a vast design space. The phthalimide ring or the benzyl ring could be further functionalized with other active moieties. For instance, incorporating a group known for antioxidant properties could create a dual-action anti-inflammatory/antioxidant agent. Similarly, adding a group that inhibits a specific enzyme, while the phthalimide core provides another function, could lead to a multi-target therapeutic candidate. This strategy is particularly promising for tackling complex diseases where multiple pathways are involved.

Functional Moiety to Add Potential Combined Function Example Application Area
1,2,3-Triazole Enhanced binding via H-bonds, potential antiviral/antimicrobial activity. nih.govnih.govInfectious disease research
Pyrazole (B372694) Potential kinase inhibition, anti-inflammatory properties. nih.govOncology, inflammation studies
Phenolic Group (e.g., from Ferulic Acid) Antioxidant, radical scavenging properties.Neurodegenerative disease models
Sulfonamide Group Carbonic anhydrase inhibition, potential diuretic or anti-glaucoma activity.Enzyme inhibition studies

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of complex organic molecules often involves multiple steps where precise control over reaction progress is crucial. Traditional monitoring via thin-layer chromatography (TLC) or offline analysis is often slow and provides only snapshots in time. Advanced spectroscopic techniques now allow for real-time, in-situ monitoring of chemical reactions, providing detailed kinetic and mechanistic data.

For the synthesis of this compound and its derivatives, techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to continuously track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. researchgate.net This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions. Another powerful technique is Paper Spray Ionization Mass Spectrometry (PSI-MS), which has been successfully used to monitor the accelerated synthesis of phthalimide derivatives, providing rapid and sensitive analysis with minimal sample preparation. researchgate.net Detailed characterization of the final products and their interactions with biological targets would continue to rely on high-resolution mass spectrometry (HR-MS) and various nuclear magnetic resonance (NMR) techniques. nih.gov

Spectroscopic Technique Information Provided Application in this compound Research
ATR-FTIR Real-time concentration of functional groups.Monitoring the progress of the amidation/cyclization reaction during synthesis. researchgate.net
Paper Spray Ionization MS Rapid identification of reactants, products, and intermediates.High-throughput reaction screening and real-time monitoring. researchgate.net
High-Resolution MS (HR-MS) Exact mass and elemental composition.Unambiguous confirmation of the final product structure. nih.gov
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms within the molecule.Complete structural elucidation and assignment of all protons and carbons.
Circular Dichroism (CD) Spectroscopy Changes in protein secondary/tertiary structure.Studying the binding interaction of the compound with a target protein.

High-Throughput Screening Methodologies for Rapid Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands of compounds against a biological target. thermofisher.com To accelerate the discovery of new applications for the this compound scaffold, HTS methodologies are essential. This involves creating a focused library of derivatives by systematically varying the substituents on the phthalimide and benzyl rings.

These compound libraries can then be screened using a variety of automated assays. stanford.edu For example, in antimicrobial research, libraries of phthalimide analogs have been screened to identify compounds with potent activity against various bacterial and fungal strains. nih.gov Similarly, for applications in oncology or inflammation, derivatives could be screened against panels of kinases or other enzymes using techniques like Differential Scanning Fluorimetry (DSF), which measures a compound's ability to stabilize a target protein. The "hits" identified from these primary screens can then be further validated and optimized through structure-activity relationship (SAR) studies, a process greatly accelerated by the HTS data. nih.gov

HTS Workflow Step Description Technology/Method
1. Library Design Create a diverse set of this compound analogs.Combinatorial chemistry, parallel synthesis.
2. Assay Development Develop a robust, automated assay for the biological target of interest.Fluorescence polarization, FRET, cell viability assays, enzyme kinetics.
3. Primary Screen Test the entire library at a single concentration to identify "hits".Robotic liquid handlers, multi-well plate readers. thermofisher.comstanford.edu
4. Hit Confirmation Re-test the initial hits to eliminate false positives.The same assay used in the primary screen.
5. Dose-Response Analysis Test confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀).Serial dilution and curve-fitting software.
6. SAR Analysis Analyze the relationship between structural changes and activity to guide the next round of synthesis.Computational chemistry, medicinal chemistry expertise.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Fluoro-2-methylbenzyl)phthalimide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, phthalimide reacts with 4-fluoro-2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100°C for 24 hours, yielding ~85% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Microwave-assisted synthesis may reduce reaction time.
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography using ethyl acetate/hexane gradients is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm the benzyl-phthalimide linkage and fluorine substitution .
  • FT-IR : Identify carbonyl stretches (C=O) at ~1770 cm⁻¹ and aromatic C-F vibrations near 1200 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar N-(4-methoxybenzyl)phthalimide .

Q. How does the 4-fluoro substituent influence the compound’s physicochemical properties?

  • Impact : Fluorine enhances lipophilicity and metabolic stability, as seen in medicinal chemistry studies. The electronegativity of fluorine can alter electron density in the aromatic ring, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phthalimide derivatives?

  • Case Study : Antioxidant assays (e.g., DPPH scavenging) for N-(4-methylphenyl)phthalimide showed IC₅₀ = 1.30 mg/mL, but lower activity was observed in follow-up studies. Contradictions may arise from assay conditions (e.g., solvent polarity, pH) or impurities .
  • Resolution : Standardize protocols (e.g., ascorbic acid as a positive control) and validate purity via HPLC-MS.

Q. What mechanistic insights exist for reactions involving this compound’s phthalimide group?

  • Radical Pathways : Phthalimide derivatives participate in photoredox catalysis. For example, Ru(bpy)₃²⁺ under visible light induces single-electron transfer (SET), enabling C–H functionalization or cross-coupling .
  • Nucleophilic Attack : The phthalimide carbonyl is susceptible to hydrazine, enabling deprotection to primary amines (e.g., hydrazinolysis in ethanol at reflux) .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Docking Studies : Phthalimide derivatives have been modeled as sodium channel blockers using molecular docking. Focus on optimizing van der Waals interactions between the fluorobenzyl group and hydrophobic binding pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in radical or nucleophilic reactions .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Stepwise Optimization :

Intermediate Purity : Use N-(bromoalkyl)phthalimide intermediates (e.g., N-(4-bromobutyl)phthalimide) and ensure purity via recrystallization .

Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Workup : Employ aqueous washes (NaHCO₃) to remove unreacted starting materials.

Methodological Considerations

  • Safety : Handle fluorine-containing intermediates in fume hoods; review safety data for analogous compounds (e.g., N-(4-bromophenyl)phthalimide requires PPE due to irritant properties) .
  • Data Reproducibility : Archive NMR raw data (FID files) and crystallographic CIF files for peer validation .

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